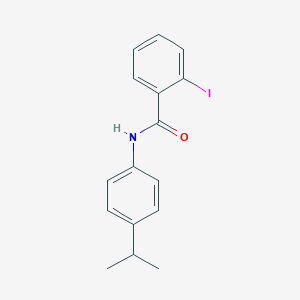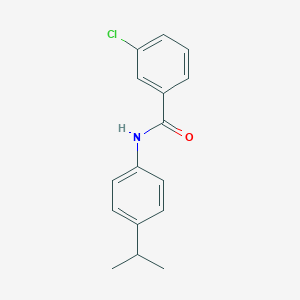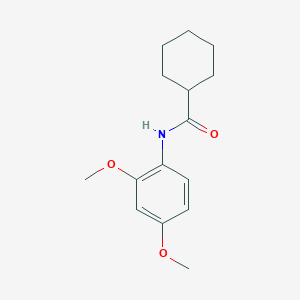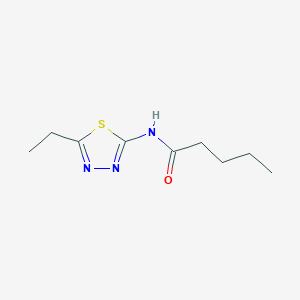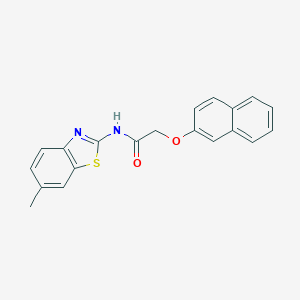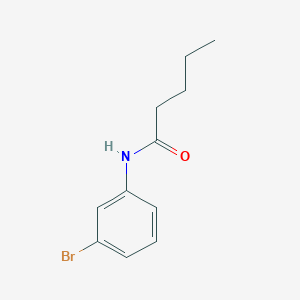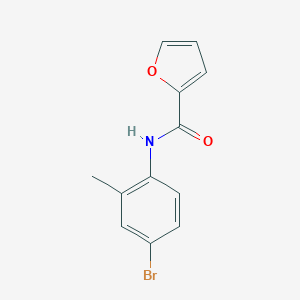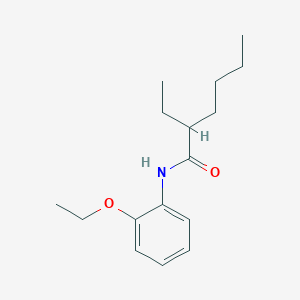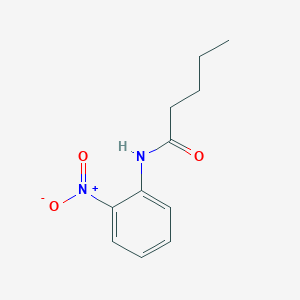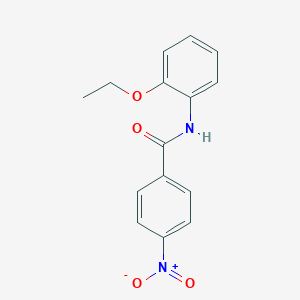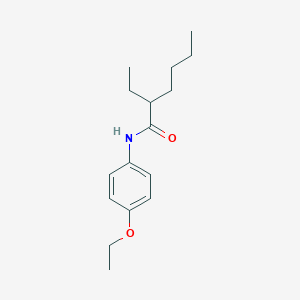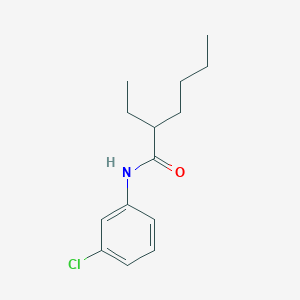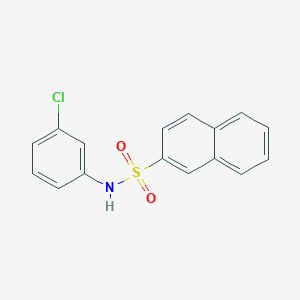![molecular formula C24H20N4O2S B291977 N-{[(1,4-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B291977.png)
N-{[(1,4-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(1,4-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-N'-phenylurea, commonly known as DPITU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPITU is a white solid that is soluble in organic solvents and has a molecular weight of 426.56 g/mol.
Mechanism of Action
The mechanism of action of DPITU is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. DPITU has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
DPITU has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antifungal activity, and antibacterial activity. DPITU has been shown to induce apoptosis in cancer cells by inhibiting thymidylate synthase and disrupting DNA synthesis. DPITU has also been shown to inhibit the growth of various fungal and bacterial strains by inhibiting chitin synthase and disrupting cell wall synthesis.
Advantages and Limitations for Lab Experiments
DPITU has several advantages for lab experiments, including its high purity, solubility in organic solvents, and well-defined chemical structure. However, DPITU also has some limitations, including its potential toxicity and limited availability.
Future Directions
There are several future directions for DPITU research, including the development of DPITU-based drugs for cancer and fungal infections, the synthesis of functionalized nanoparticles and polymers using DPITU as a building block, and the study of DPITU as a probe for studying protein-ligand interactions and enzyme kinetics. Additionally, further studies are needed to fully understand the mechanism of action of DPITU and its potential side effects.
Synthesis Methods
The synthesis of DPITU involves the reaction of 1,4-diphenyl-1H-imidazole-2-thiol with phenyl isocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain DPITU. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Scientific Research Applications
DPITU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DPITU has been shown to exhibit antitumor, antifungal, and antibacterial activities. In biochemistry, DPITU has been used as a probe for studying protein-ligand interactions and enzyme kinetics. In material science, DPITU has been used as a building block for the synthesis of functionalized nanoparticles and polymers.
properties
Molecular Formula |
C24H20N4O2S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(1,4-diphenylimidazol-2-yl)sulfanyl-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C24H20N4O2S/c29-22(27-23(30)25-19-12-6-2-7-13-19)17-31-24-26-21(18-10-4-1-5-11-18)16-28(24)20-14-8-3-9-15-20/h1-16H,17H2,(H2,25,27,29,30) |
InChI Key |
LCQKWMLVLDGLAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)SCC(=O)NC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)SCC(=O)NC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




